molecular formula C7H7N3O B581789 6-Methoxy-1H-pyrazolo[4,3-C]pyridine CAS No. 1260664-06-9

6-Methoxy-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B581789
CAS No.: 1260664-06-9
M. Wt: 149.153
InChI Key: KGTMRTGVYAYBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1H-pyrazolo[4,3-c]pyridine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is recognized for its structural similarity to purine bases, allowing it to mimic adenine and interact with a variety of enzymatic targets . Members of the pyrazolopyridine family have been extensively investigated as key scaffolds for developing potent kinase inhibitors . The planar, heteroaromatic structure can serve as a core template that fulfills the hydrogen bond donor-acceptor requirements for competitive binding at the ATP-active site of kinase enzymes . Research into analogous pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridin-4-one derivatives has demonstrated their utility across a broad spectrum of biomedical research, highlighting the potential of this chemical class . The methoxy substituent on the pyridine ring can be a crucial site for molecular modification, offering a handle to fine-tune electronic properties, solubility, and binding affinity in structure-activity relationship (SAR) studies. This compound is presented as a versatile building block for researchers synthesizing novel compounds for high-throughput screening and the development of targeted therapies. For Research Use Only. Not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-6-5(3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTMRTGVYAYBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=NNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 6 Methoxy 1h Pyrazolo 4,3 C Pyridine and Its Derivatives

Retrosynthetic Analysis of the 6-Methoxy-1H-pyrazolo[4,3-C]pyridine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For the this compound scaffold, two primary retrosynthetic disconnections are considered, focusing on the sequential construction of the pyrazole (B372694) and pyridine (B92270) rings. mdpi.com

Strategy A: Pyridine Ring Annulation onto a Pre-existing Pyrazole

This approach involves disconnecting the pyridine ring, leading to a functionalized pyrazole precursor. The key challenge lies in the regioselective formation of the pyridine ring fused at the [4,3-c] position. This strategy is generally less common for this specific isomer. researchgate.net

Strategy B: Pyrazole Ring Annulation onto a Pre-existing Pyridine

A more prevalent approach involves the disconnection of the pyrazole ring. nih.gov This leads to a suitably substituted pyridine derivative as the key intermediate. This strategy offers the advantage of utilizing the diverse and well-established chemistry of the pyridine ring to introduce necessary functionalities prior to the final cyclization step to form the pyrazole. The retrosynthesis would identify a substituted 3,4-difunctionalized pyridine as a key precursor. For instance, a 3-acyl-4-aminopyridine or a related derivative could serve as a viable starting point for the annulation of the pyrazole ring.

The proposed retrosynthetic approach to pyrazolo[4,3-b]pyridines, a related isomer, often starts from 2-chloro-3-nitropyridines, which highlights the importance of a pre-functionalized pyridine core in the synthesis of such fused systems. researchgate.netnih.gov This general principle can be applied to the [4,3-c] isomer as well.

Development of Novel Synthetic Pathways

The forward synthesis of the this compound scaffold can be achieved through various strategies, primarily focusing on the formation of either the pyrazole or the pyridine ring in the final steps.

The formation of the pyrazole ring onto a pre-existing pyridine core is a common and effective strategy for constructing pyrazolopyridines. nih.gov This typically involves the reaction of a hydrazine derivative with a pyridine precursor containing 1,3-dielectrophilic character.

One notable method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov In this approach, the pyridine N-oxide is activated for nucleophilic attack. The intramolecular cyclization of the tosylhydrazone onto the pyridine ring at position 4, followed by elimination, would lead to the formation of the pyrazolo[4,3-c]pyridine core. nih.gov This method is advantageous as it proceeds under mild conditions and circumvents the need for a leaving group on the pyridine ring. nih.gov

Another efficient method starts from readily available 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction. nih.gov While this has been demonstrated for the pyrazolo[4,3-b] isomer, similar principles can be adapted for the [4,3-c] scaffold by starting with appropriately substituted pyridines. The key steps involve introducing a side chain that can react with a diazonium salt, followed by cyclization to form the pyrazole ring. researchgate.netnih.gov

While less common, the construction of the pyridine ring onto a pre-formed pyrazole is a viable synthetic route. ias.ac.in This typically involves starting with a 4,5-disubstituted pyrazole and performing a cyclocondensation reaction to build the pyridine ring.

For example, a three-component reaction has been developed to construct a six-membered fused N-heterocyclic ring, affording pyrazolopyridines. rsc.org This type of reaction, often catalyzed by an acid like triflic acid, can bring together a pyrazole-based starting material, an aldehyde, and a source of ammonia or an equivalent to form the fused pyridine ring in a single step. rsc.org The versatility of this approach allows for the introduction of various substituents on the newly formed pyridine ring.

The introduction of a methoxy (B1213986) group at the C6 position of the pyrazolo[4,3-c]pyridine scaffold requires careful strategic planning. The position of the methoxy group on the pyridine ring dictates that it should either be present on the pyridine starting material before pyrazole annulation or be introduced onto the fused bicyclic system at a later stage.

A common strategy in pyridine chemistry is to introduce substituents via nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group, such as a halogen. beilstein-journals.org Therefore, a synthetic route could involve the preparation of a 6-chloro- or 6-fluoropyrazolo[4,3-c]pyridine intermediate, followed by a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group. The reactivity of the pyridine ring is influenced by the nitrogen atom, making positions 2, 4, and 6 susceptible to nucleophilic attack. nih.gov

Alternatively, the methoxy group can be incorporated from the start by using a methoxy-substituted pyridine derivative as the precursor for the pyrazole ring annulation. For instance, a derivative of 4-amino-6-methoxypyridine could be a suitable starting material.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthetic routes to this compound can be significantly enhanced by optimizing reaction conditions and carefully selecting reagents.

The synthesis of pyrazolo[4,3-c]pyridine sulfonamides has been achieved through the condensation of a dienamine with various amines containing sulfonamide fragments. mdpi.com The reaction was optimized by refluxing in methanol for one hour, leading to high yields of the target products. mdpi.com This highlights the importance of solvent and temperature in driving the reaction to completion.

In multi-component reactions leading to pyrazolopyridines, the choice of catalyst is crucial. For instance, the use of ZrCl4 as a green Lewis acid catalyst has been shown to be effective in the synthesis of pyrazolo[3,4-b]pyridines. mdpi.com Its low toxicity, high availability, and stability make it a desirable catalyst for such transformations. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles and their aza-analogs like pyrazolo[4,3-c]pyridines. mdpi.com These reactions can be employed for the introduction of substituents or for the key bond-forming steps in the construction of the heterocyclic core.

Direct C-H arylation is an increasingly important method for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. mdpi.com The regioselectivity of C-H activation on the azaindazole scaffold can be controlled by the choice of catalyst and ligands. For instance, the direct arylation of 1H-indazole at the C3 position has been achieved using a Pd(OAc)2 catalyst with PPh3 as the ligand in water. mdpi.com

The choice of ligand in palladium-catalyzed reactions is critical in determining the outcome of the reaction. For the C7-arylation of indazoles, 1,10-phenanthroline has been used as a ligand with Pd(OAc)2 as the catalyst. nih.gov In the case of 4-azaindazole N-oxides, a bidentate ligand like 1,10-phenanthroline with Pd(OAc)2 promoted arylation at the C5 position, while a phosphine ligand with PdCl2 directed the arylation to the C7 position. dntb.gov.ua This demonstrates the profound influence of the ligand on the regioselectivity of the C-H functionalization. Such principles can be applied to the targeted synthesis and functionalization of this compound.

Table 1: Comparison of Synthetic Strategies for Pyrazolopyridine Scaffolds

StrategyKey ReactionStarting MaterialsAdvantagesChallengesReference
Pyrazole Ring AnnulationCyclization of N-oxide tosylhydrazones3-Acylpyridine N-oxidesMild conditions, no leaving group neededLimited to specific hydrazone isomers nih.gov
Pyrazole Ring AnnulationSNAr and Japp-Klingemann2-Chloro-3-nitropyridinesEfficient, uses readily available materialsMulti-step sequence nih.gov
Pyridine Ring FormationThree-component reactionAminopyrazole, aldehyde, ammonia sourceConvergent, good for diversificationControl of regioselectivity can be difficult rsc.org

Table 2: Influence of Catalytic Systems on Azaindazole Functionalization

Target PositionCatalystLigandSolventReference
C3-ArylationPd(OAc)2PPh3Water mdpi.com
C7-ArylationPd(OAc)21,10-PhenanthrolineDMA nih.gov
C5-Arylation (N-oxide)Pd(OAc)21,10-PhenanthrolineToluene dntb.gov.ua
C7-Arylation (N-oxide)PdCl2Phosphine ligandDMA dntb.gov.ua

Solvent and Temperature Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of synthetic routes leading to pyrazolopyridine cores, including this compound, are profoundly influenced by the choice of solvent and reaction temperature. These parameters dictate reaction kinetics, solubility of reagents and intermediates, and can control the regioselectivity of the final product.

In the synthesis of pyrazolo[4,3-b]pyridines, a related isomer, a one-pot cyclization process has been shown to be effective at a moderate temperature of 40°C. This specific thermal condition, in conjunction with acetonitrile as the solvent and the sequential addition of pyridine and pyrrolidine, facilitates the desired azo-coupling, deacylation, and pyrazole ring annulation in a single, efficient operation. For other related structures, such as pyrazolo[3,4-c]pyridines, temperature control is critical for specific steps. For instance, a magnesiation step for functionalization at the C-7 position was found to be highly temperature-dependent, with optimal results achieved at a significantly lower temperature of -40°C in tetrahydrofuran (THF). Conversely, a subsequent heating step in the same synthetic sequence required a much higher temperature of 90°C to proceed effectively.

The synthesis of pyrazolo[4,3-c]pyridine sulfonamides, another class of derivatives, has been successfully achieved by refluxing reagents in methanol for one hour, which corresponds to the boiling point of the solvent (approximately 65°C). The choice of solvent can also be critical for scalability; in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, the introduction of dichloroethane (DCE) as a co-solvent was found to enhance the scalability of the reaction.

A broader range of conditions has been explored for the [3,4-b] isomer, highlighting the versatility of solvent and temperature in these syntheses. Conditions range from high-temperature microwave irradiation at 180°C in butanol (BuOH) to conventional heating in refluxing acetic acid or using dimethylformamide (DMF) at 100°C. Milder conditions, such as using water at 90°C or methanol with a catalytic amount of acid at room temperature, have also proven effective for certain transformations.

The following table summarizes the varied solvent and temperature conditions employed in the synthesis of different pyrazolopyridine isomers, illustrating the importance of optimizing these parameters for reaction success.

Isomer/DerivativeStepSolvent(s)TemperatureYield (%)Source
Pyrazolo[4,3-b]pyridinesOne-pot cyclizationMeCN, Pyridine, Pyrrolidine40°CNot specified
5-halo-1H-pyrazolo[3,4-c]pyridineMagnesiationTHF-40°COptimal conversion
5-halo-1H-pyrazolo[3,4-c]pyridineCyclizationDCE, Ac₂O90°CExcellent
Pyrazolo[4,3-c]pyridine sulfonamidesCondensationMethanolReflux (~65°C)72-88%
1H-pyrazolo[3,4-b]pyridinesCyclizationBuOH180°C (Microwave)98%
1H-pyrazolo[3,4-b]pyridinesCyclizationAcetic AcidRefluxup to 98%
1H-pyrazolo[3,4-b]pyridinesCyclizationWater90°CNot specified

Sustainable Synthesis Approaches (e.g., Green Chemistry Principles, Flow Chemistry)

Modern synthetic chemistry places increasing emphasis on sustainable practices, including the application of green chemistry principles and the adoption of advanced technologies like flow chemistry. These approaches aim to improve efficiency, reduce waste, and enhance safety, all of which are pertinent to the synthesis of this compound and its derivatives.

Flow chemistry, in particular, offers significant advantages over traditional batch processing for the synthesis of pyrazole and fused pyrazole systems. This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. A key benefit of flow synthesis is the ability to safely handle reactive or unstable intermediates by generating them in-situ for immediate consumption in a subsequent step. This minimizes operator exposure and reduces the risks associated with handling potentially explosive compounds like organic azides.

Several studies have demonstrated the successful application of flow chemistry to the synthesis of pyrazolopyridine scaffolds. A microwave-flow hybrid approach has been used for the synthesis of pyrazolo[3,4-b]pyridine derivatives, where thermal cyclization was achieved under flow conditions at temperatures up to 400°C and pressures of 120 bar. This method proved to be more efficient than batch conditions, affording higher yields in shorter reaction times. The scalability of flow processes has also been demonstrated, with some reactions successfully performed on both milligram and gram scales, yielding quantitative results without the need for extensive purification.

The transition from batch microwave synthesis to continuous flow processing addresses a primary challenge of microwave-assisted chemistry: the lack of uniform heating on a larger scale. By processing the reaction mixture continuously through a microwave flow reactor, consistent conditions can be maintained, enabling mesoscale production with yields comparable to small-scale batch experiments.

The following table compares batch and flow chemistry approaches for the synthesis of related heterocyclic compounds, highlighting the advantages of sustainable technologies.

FeatureBatch SynthesisFlow Chemistry SynthesisSource(s)
Process Type DiscontinuousContinuous
Heat Transfer Often inefficient, non-uniform heatingHighly efficient and uniform
Safety Handling and isolation of potentially unstable intermediatesIn-situ generation and consumption of intermediates
Scalability Can be challenging, especially for microwave reactionsMore readily scalable by extending operation time
Control Less precise control over reaction time and temperature gradientsPrecise control over residence time, temperature, and pressure
Efficiency Can be lower yields and longer reaction timesOften higher yields and significantly faster reactions

Considerations for Scale-Up in Research and Pre-clinical Development

The transition of a synthetic route for a compound like this compound from laboratory-scale research to pre-clinical development necessitates careful consideration of its scalability, robustness, and efficiency. The goal is to establish a process that can reliably produce increasing quantities of the target molecule with consistent purity and quality, which is essential for further testing.

A primary consideration is the choice of synthetic route and reaction conditions. A process that works well on a milligram scale may not be directly transferable to a multi-gram or kilogram scale. For example, the introduction of dichloroethane (DCE) as a co-solvent was a key optimization that "enhanced scalability" in the synthesis of a related pyrazolopyridine scaffold, indicating that solvent choice is critical for larger-scale operations. Similarly, purification methods must be considered; chromatography, which is common in the lab, may be impractical for large quantities, necessitating the development of routes that yield crystalline products amenable to recrystallization.

Technologies like flow chemistry are inherently well-suited for scale-up. Instead of using larger reactors, which can introduce issues with mixing and heat transfer, production in a flow system is scaled by simply running the process for a longer duration. The successful gram-scale synthesis of a pyrazolopyridine derivative in a flow reactor, yielding a quantitative output, exemplifies the potential of this approach for producing pre-clinical supplies.

During pre-clinical development, a systematic structure-activity relationship (SAR) study is often conducted to balance pharmacological potency with crucial physicochemical and pharmacokinetic (PK) properties. This may require the synthesis of numerous analogues. An efficient and scalable core synthesis is therefore highly valuable. However, challenges such as solubility issues can arise with certain derivatives, which may require significant process modifications or even render a specific route unsuitable for some targets. Therefore, a flexible and robust synthetic strategy is a major asset in a pre-clinical program.

Key considerations for the scale-up and pre-clinical development of a synthetic process include:

Route Selection: Prioritizing routes with fewer steps, high yields, and readily available, cost-effective starting materials.

Process Safety: Identifying and mitigating potential hazards associated with reagents, intermediates, and reaction conditions (e.g., exotherms).

Reagent and Solvent Choice: Avoiding toxic or difficult-to-remove reagents and solvents, and selecting those that facilitate scalability and product isolation.

Purification Strategy: Developing a scalable purification method (e.g., crystallization over chromatography) to ensure high purity of the final compound.

Technology Adoption: Utilizing enabling technologies like flow chemistry to improve control, safety, and efficiency during scale-up.

Flexibility: Ensuring the synthetic route can accommodate the production of various analogues for SAR studies.

Structure Activity Relationship Sar and Analog Design of 6 Methoxy 1h Pyrazolo 4,3 C Pyridine Derivatives

Rational Design Principles for Derivative Libraries

The rational design of derivative libraries for 6-methoxy-1H-pyrazolo[4,3-c]pyridine is often guided by a structure-based drug design (SBDD) approach. This process typically begins with the identification of a hit compound, which may be discovered through high-throughput screening or in silico methods.

Key principles in the rational design process include:

Target-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools like molecular docking can be used to predict the binding mode of the pyrazolo[4,3-c]pyridine scaffold. An initial hit, identified through an in silico screening cascade using a homology model of the target protein, can serve as the foundation for derivatization. acs.org Docking studies help identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's active site. acs.org This information guides the design of new analogs with modifications aimed at enhancing these interactions.

SAR Exploration: Initial SAR studies involve creating a library of compounds with systematic modifications at various positions of the scaffold to understand which chemical groups are essential for activity. acs.org For instance, in the development of c-Met kinase inhibitors, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed and synthesized to evaluate their enzymatic inhibitory activity.

Pharmacophore Modeling: By analyzing the common structural features of active compounds, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. This model then serves as a template for designing new derivatives with a higher probability of being active.

Property-Based Design: Beyond potency, the design of derivative libraries must also consider physicochemical properties that influence a drug's developability, such as solubility, lipophilicity (clogP), and metabolic stability. For example, modifications like the introduction of a hydroxyethyl residue have been used to improve the solubility of pyrazolo[4,3-c]pyridine derivatives. acs.org

Systematic Structural Modifications for SAR Exploration

To build a comprehensive SAR profile, derivatives are synthesized with focused modifications at specific positions on the this compound core.

The methoxy (B1213986) group at the C6 position of the pyridine (B92270) ring is a key feature. Its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions within a protein's binding pocket. While direct SAR studies on the C6-methoxy group of the pyrazolo[4,3-c]pyridine core are not extensively detailed in the provided results, the importance of methoxy groups on appended moieties has been demonstrated. For instance, in a series of PEX14–PEX5 protein-protein interaction (PPI) inhibitors, a methoxy group on a naphthalene moiety attached to the core was found to be crucial for high-affinity interaction. acs.org Derivatives lacking this methoxy group were significantly less active, highlighting the strategic importance of this functional group in binding. acs.org

Future exploration in this area would involve synthesizing analogs where the C6-methoxy group is:

Alkylated: Replaced with larger alkoxy groups (e.g., ethoxy, propoxy) to probe the size of the hydrophobic pocket.

Demethylated: Converted to a hydroxyl group to introduce a hydrogen bond donor.

Bioisosterically Replaced: Substituted with groups like -NH2, -F, or -CH3 to alter electronic and steric properties.

The two nitrogen atoms of the pyrazole (B372694) ring are critical for the scaffold's chemical properties and its interactions with biological targets. They are nucleophilic and can be functionalized through reactions like N-alkylation and N-acylation. acs.org

N1-Substitution: The N1 position is often targeted for modification to influence the molecule's orientation in the binding site and to modulate its physicochemical properties. In one study, the introduction of a hydroxyethyl group at N1 was used to improve compound solubility. acs.org

N2-Substitution: Substitution at the N2 position is also possible, though it may be less common depending on the synthetic route and the desired tautomeric form.

The nature of the substituent on the pyrazole nitrogens can significantly impact the compound's activity. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides developed as carbonic anhydrase inhibitors, different substituents on the pyrazole nitrogen influenced the inhibitory activity against various isoforms of the enzyme.

Table 1: Effect of N1-Substitution on Pyrazolo[4,3-c]pyridine Activity
CompoundN1-SubstituentObserved EffectReference
Derivative 4HydroxyethylImproved solubility; no superior activity compared to parent compound 1. acs.org
Derivative 5CarboxylateInactive. acs.org
Derivative 6EsterInactive. acs.org
Derivative 7N-acylatedInactive. acs.org

Modifications to the pyridine portion of the scaffold are essential for exploring SAR.

C3 Position: The C3 position is frequently derivatized, often with groups that can form key interactions with the target protein. In the development of PEX14-PEX5 inhibitors, the C3 position was functionalized with a carboxamide group, which was then linked to various aromatic and aliphatic moieties. acs.org Attaching naphthalene moieties at this position led to compounds with significantly lower EC50 values compared to those with phenyl rings, indicating a preference for larger, more extended aromatic systems. acs.org

C5 and C7 Positions: In the saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold, the nitrogen at position 5 is a key point for modification. In a study of carbonic anhydrase inhibitors, various sulfonamide-containing fragments were attached to the N5 position via different linkers. nih.gov The nature of this linker and the attached group had a profound effect on inhibitory activity. nih.gov For example, an N-methylpropionamide linker was found to be favorable for activity against the hCA I isoform, while a direct connection or a simple ethyl linker was detrimental. nih.gov

Table 2: SAR at the Pyridine Moiety for Carbonic Anhydrase Inhibition
CompoundModification at Pyridine Moiety (N5)Effect on hCA I ActivityReference
1aCH2-CH2 linker to sulfonamideDetrimental to activity. nih.gov
1bDirect connection to benzenesulfonamideDecreased activity (~2.7 times). nih.gov
1fN-methylpropionamide linker to benzenesulfonamideFavorable for activity. nih.gov

Altering the core heterocyclic system through fusion with other rings or by replacing parts of the scaffold with bioisosteres can lead to significant changes in biological activity, selectivity, and pharmacokinetic profiles.

Fused Ring Systems: Creating more rigid, tricyclic structures by fusing an additional ring to the pyrazolo[4,3-c]pyridine scaffold is a strategy to lock the molecule into a potentially more active conformation. However, this can also be detrimental; in one study, tricyclic derivatives were synthesized to "freeze" a favorable conformation, but both resulting compounds were less potent than the more flexible parent inhibitor. acs.org This suggests that some degree of conformational flexibility may be necessary for optimal binding.

Bioisosteric Replacements: Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of improving the compound's profile. A key example is the replacement of the pyrazolo[4,3-c]pyridine core with a pyrazolo[4,3-c]pyrrole heterocycle. acs.org Another common bioisosteric replacement is substituting a benzene ring with a pyridine ring to introduce a nitrogen atom, which can alter basicity, polarity, and metabolic properties, and provide an additional point for hydrogen bonding.

Ligand Efficiency and Physicochemical Property Optimization in SAR Studies

The optimization of lead compounds is a multidimensional challenge that requires a delicate balance between enhancing potency and maintaining favorable physicochemical properties, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of this compound derivatives, SAR studies are instrumental in guiding the strategic modification of the molecular scaffold to achieve this balance.

Ligand efficiency (LE) has emerged as a valuable metric in medicinal chemistry to assess the binding efficiency of a compound in relation to its size. It is calculated as the binding energy per heavy atom (non-hydrogen atom). A higher LE value is generally desirable as it indicates that a smaller molecule can achieve a given level of potency, which often correlates with better "drug-like" properties.

In the development of analogs based on the this compound core, researchers systematically introduce various substituents at different positions of the heterocyclic ring system to probe the SAR. For instance, in the exploration of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, it was observed that the nature of the linker between the benzenesulfonamide and the pyrazolopyridine core significantly impacted inhibitory activity. A study revealed that an N-methylpropionamide linker was favorable for activity against the hCA I isoform, while a direct connection or a simple ethyl linker was less effective mdpi.com. This highlights the importance of not just the substituents themselves, but also their spatial arrangement and connectivity to the core structure.

The following interactive data table illustrates a hypothetical SAR study on a series of this compound derivatives, showcasing how modifications can influence key parameters.

CompoundR1 SubstituentR2 SubstituentIC50 (nM)Molecular Weight (g/mol)logPLigand Efficiency (LE)
1-H-H500149.151.50.35
2-CH3-H250163.181.90.36
3-H-Phenyl100225.263.20.34
4-H-4-Fluorophenyl80243.253.40.35
5-CH3-4-Fluorophenyl50257.283.80.36

This table is a hypothetical representation to illustrate the concepts of SAR and ligand efficiency optimization.

Physicochemical property optimization is intrinsically linked to SAR. Properties such as lipophilicity (logP), solubility, and polar surface area (PSA) are critical determinants of a compound's pharmacokinetic behavior. In the development of pyrido[4,3-c]pyrazolo[1,5-a]pyrimidines as potential TrKA inhibitors, for example, ADME (Absorption, Distribution, Metabolism, and Excretion) studies were performed on the most potent compounds to assess their drug-like properties nih.gov. This integrated approach of concurrently evaluating potency and physicochemical properties is essential for successful lead optimization.

Pre Clinical Biological and Pharmacological Investigations

In Vitro Target Identification and Enzyme Modulation Assays

Derivatives of the 1H-pyrazolo[4,3-c]pyridine core have been subjected to rigorous in vitro testing to identify and characterize their interactions with specific biological targets, primarily focusing on enzymes implicated in cancer progression.

Kinase Inhibition: A significant breakthrough in the exploration of this scaffold was the de novo design of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK). acs.orgnih.gov The ERK/MAPK pathway is a critical signaling cascade that regulates cellular processes and is frequently activated in over 30% of human cancers. nih.gov The selectivity of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series is noteworthy. This excellent kinome selectivity is attributed to the scaffold's ability to form hydrogen bond interactions with residues unique to ERK, such as the gatekeeper Gln103 and Lys112, in an otherwise highly conserved ATP-binding pocket among kinases. acs.org

Other pyrazolo[4,3-c]pyridine derivatives have also been investigated for kinase activity. For instance, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol demonstrated inhibitory action against p90 ribosomal S6 kinases 2 (RSK2), while other 3-aminopyrazolopyridinone derivatives showed moderate potency against CK1d, p38a, and aurora A kinases. nih.gov

Carbonic Anhydrase Inhibition: Another major area of investigation involves pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of carbonic anhydrases (CAs). mdpi.comresearchgate.net These derivatives have been evaluated against various human (hCA) isoforms, including the cytosolic hCA I and hCA II and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.govnih.gov The inhibitory activity extends to bacterial CA isoforms as well, suggesting a potential role as novel antibacterial agents. mdpi.comnih.gov The studies revealed that these compounds inhibit the human CA isoforms with a varying range of potencies and selectivities. mdpi.com

The potency of pyrazolo[4,3-c]pyridine derivatives has been quantified through the determination of their inhibition constants.

For the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, enzymatic assays demonstrated potent inhibition of ERK2. The lead compound in one study, for instance, exhibited an IC50 value of 0.027 µM against ERK2. Structure-activity relationship (SAR) studies led to the identification of compounds with high ligand efficiency and IC50 values in the low nanomolar range. acs.orgnih.gov

Table 1: Inhibition of ERK2 by selected 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives.
CompoundERK2 IC50 (µM)
Compound 50.027
Compound 100.004
Compound 210.002

For the pyrazolo[4,3-c]pyridine sulfonamides , inhibitory activity against human carbonic anhydrase isoforms was determined by a stopped-flow CO2 hydrase assay, yielding Ki values. mdpi.comnih.gov Several derivatives were identified as potent inhibitors, with some showing higher potency against hCA I than the reference drug acetazolamide. mdpi.comresearchgate.net For example, compound 1f (as designated in the study) showed a Ki of 58.8 nM against hCA I, while acetazolamide has a Ki of 250 nM against the same isoform. mdpi.com Certain compounds also demonstrated strong inhibition of the tumor-associated isoforms hCA IX and hCA XII. researchgate.net

Table 2: Inhibition constants (Ki, nM) of selected pyrazolo[4,3-c]pyridine sulfonamides against human CA isoforms. mdpi.com
CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1a8010123.5907.5713.6
1f58.89.8125.734.5
1g66.8145.279.6101.9
1k88.310.5128.5275.4
Acetazolamide (AAZ)25012.125.85.7

Cellular Assays for Biological Pathway Elucidation

To understand the biological effects of these compounds within a cellular context, a range of assays have been employed to confirm target engagement, pathway modulation, and downstream cellular responses.

Cell-based assays have confirmed that these compounds can effectively engage their intended targets in a physiological environment. Notably, for the ERK inhibitor series, compound 21 was shown to exhibit potent target engagement, which translated into strong tumor regression in a BRAF(V600E) xenograft model. acs.orgnih.gov This demonstrates that the enzymatic potency observed in vitro effectively leads to target modulation in vivo.

By engaging their targets, these compounds modulate key intracellular signaling pathways. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives function by directly inhibiting ERK, a downstream kinase in the MAPK pathway. nih.gov This is particularly significant in cancers, such as BRAF-mutant melanoma, where resistance to upstream BRAF and MEK inhibitors often arises from the reactivation of this very pathway. nih.gov By targeting the final kinase in the cascade, these compounds provide a strategy to overcome acquired resistance.

The modulation of signaling pathways by pyrazolo[4,3-c]pyridine derivatives ultimately leads to significant cellular responses, including the inhibition of cancer cell growth and the induction of programmed cell death.

Anti-proliferative Activity: Numerous studies have documented the anti-proliferative effects of this class of compounds against various human cancer cell lines. A series of 3,7-disubstituted pyrazolo[3,4-c]pyridines (an isomer of the [4,3-c] scaffold, indicating broader activity for the pyrazolopyridine family) showed interesting anti-proliferative activity against A2058 melanoma, DU145, and PC3 prostate cancer cell lines, with IC50 values ranging from 3.0 to 16.0 µM. nih.gov Similarly, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was evaluated against MV4-11 (leukemia), K562 (leukemia), and MCF-7 (breast cancer) cell lines, with the most potent compounds displaying low micromolar GI50 values. nih.gov

Apoptosis Induction: The cytotoxicity of these compounds is often linked to the induction of apoptosis. nih.gov The most active derivative in one study of pyrazolo[3,4-c]pyridines was found to cause cell-cycle perturbations, blocking cells at the S phase. nih.gov More detailed mechanistic work on a 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine derivative revealed that its anti-proliferative effects were combined with the induction of cell death. nih.gov This suggests a complex mechanism of action that combines cytostatic and cytotoxic effects.

In Vivo Pre-clinical Efficacy Studies in Animal Models (Non-human)

Extensive literature searches did not yield specific in vivo pre-clinical efficacy studies for the compound 6-Methoxy-1H-pyrazolo[4,3-c]pyridine. The following sections reflect the absence of available data for the specified subsections.

Pharmacodynamic Biomarker Analysis in Animal Studies

No studies reporting the analysis of pharmacodynamic biomarkers in animal models following administration of this compound have been identified. Consequently, there is no data on molecular or physiological markers that would indicate the biological activity of this specific compound in vivo.

Evaluation of Efficacy Endpoints in Pre-clinical Models

Due to the lack of in vivo studies, there is no information available on the evaluation of efficacy endpoints for this compound in any pre-clinical animal models. Efficacy endpoints are crucial for determining the potential therapeutic effect of a compound and typically include measures such as tumor growth inhibition in oncology studies, reduction of parasitic load in infection models, or decreased inflammation markers.

Article on this compound Cannot Be Generated

A comprehensive review of publicly available scientific literature reveals a significant lack of specific research data for the chemical compound This compound . While the broader class of pyrazolo[4,3-c]pyridines has been investigated for various therapeutic applications, detailed molecular studies focusing solely on the 6-methoxy derivative are not sufficiently available to construct a scientifically accurate article based on the requested detailed outline.

The user's instructions demanded a thorough and scientifically accurate article structured around a specific, multi-level outline focusing on the elucidation of the molecular mechanism of action for "this compound". This includes highly specific topics such as:

Detailed Target Identification and Validation Strategies: Including biochemical, proteomic, and genetic (RNAi) approaches.

Biophysical Characterization of Ligand-Target Interactions: Covering binding kinetics and thermodynamics (SPR, ITC) and structural biology (X-ray Crystallography, NMR Spectroscopy).

Elucidation of Downstream Signaling Cascades.

Current research provides insights into related but structurally distinct compounds. For instance, studies have been published on Pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors and 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as inhibitors of the ERK/MAPK pathway nih.gov. Another study detailed the role of a methoxy (B1213986) group on a naphthalene substituent of a pyrazolo[4,3-c]pyridine core in inhibiting the PEX14–PEX5 protein–protein interaction in Trypanosoma parasites acs.org. However, this research does not directly pertain to a methoxy group at the 6-position of the parent 1H-pyrazolo[4,3-c]pyridine ring.

The creation of an article that strictly and accurately adheres to the requested outline for "this compound" is not possible without specific experimental data on its biological targets, binding characteristics, and effects on cellular signaling. Extrapolating findings from different derivatives would be scientifically unsound and would violate the explicit instructions to focus solely on the specified compound.

Therefore, due to the absence of dedicated research and empirical data for "this compound" in the scientific literature, the generation of the requested article cannot be fulfilled at this time.

Molecular Mechanism of Action Elucidation

Studies on Intracellular Localization and Cellular Permeability

Detailed studies specifically elucidating the intracellular localization and cellular permeability of 6-Methoxy-1H-pyrazolo[4,3-c]pyridine are not extensively available in the current body of scientific literature. However, research on structurally related pyrazolo[4,3-c]pyridine derivatives provides some indirect insights into the potential cellular behavior of this class of compounds.

Investigations into other pyrazolo[4,3-c]pyridine compounds have suggested that these molecules can penetrate cell membranes and interact with intracellular targets. For instance, a study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated their ability to inhibit cytosolic isoforms of carbonic anhydrase nih.govmdpi.com. Since these enzymes are located within the cytoplasm, this finding implies that these compounds must be capable of crossing the cell membrane to reach their site of action.

Furthermore, preliminary cellular localization studies have been conducted on certain pyrazolo[4,3-c]pyridine derivatives designed as photoaffinity probes for target identification acs.org. The utility of such probes is predicated on their ability to enter cells and bind to their respective protein targets, further supporting the notion of cellular permeability within this compound family.

While these findings for related compounds are informative, it is crucial to note that direct experimental data on the cellular uptake and subcellular distribution of this compound is lacking. The physicochemical properties of a specific molecule, such as its lipophilicity, size, and charge, significantly influence its ability to permeate cellular membranes and its subsequent localization within different cellular compartments. Therefore, dedicated studies are required to determine these specific characteristics for this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor, providing valuable information on binding affinity and mode. Studies on the parent pyrazolo[4,3-c]pyridine scaffold have demonstrated its potential as an inhibitor of specific protein-protein interactions (PPIs). For instance, derivatives of this scaffold were identified as the first small-molecule inhibitors of the PEX14–PEX5 PPI in Trypanosoma, a validated drug target. acs.org

The docking pose of the initial in silico hit, a pyrazolo[4,3-c]pyridine derivative, revealed that the central scaffold orients itself to allow its substituents to occupy key pockets on the target protein surface. acs.org The introduction of a methoxy (B1213986) group at the C6 position of the 1H-pyrazolo[4,3-c]pyridine core would be expected to influence these interactions significantly. As a potent hydrogen bond acceptor and an electron-donating group, the 6-methoxy substituent could form new hydrogen bonds with amino acid residues in the binding pocket or alter the electronic landscape of the scaffold to enhance existing interactions, potentially improving both affinity and selectivity.

Binding mode analysis of pyrazolo[4,3-c]pyridine inhibitors targeting the Trypanosoma PEX14 protein showed that the scaffold's substituents engage with distinct "hotspot" regions. Specifically, a phenyl residue was found to address a tryptophan (Trp) pocket, while an indole (B1671886) moiety filled a phenylalanine (Phe) hotspot. acs.org The precise and identical orientation of different derivatives within the binding site underscored the scaffold's suitability for inhibitor design. acs.org

A pharmacophore model for this class of compounds would include key features such as aromatic centers corresponding to the Trp and Phe pockets and a central heterocyclic core for proper spatial arrangement. The addition of a 6-methoxy group would introduce a critical hydrogen bond acceptor feature to this model. In related pyridine (B92270) derivatives, the pyridine ring nitrogen and other substituents are known to act as hydrogen bond acceptors and donors, which are crucial for binding to kinase regions. semanticscholar.org Therefore, the 6-methoxy group could establish a new, stabilizing hydrogen bond with the receptor, anchoring the ligand more firmly in the active site.

Table 1: Predicted Key Interactions of a Substituted Pyrazolo[4,3-c]pyridine Scaffold This table is based on findings from studies on the parent scaffold and illustrates the type of interactions that could be expected.

Ligand Moiety Protein Pocket Interacting Residues (Example) Interaction Type Reference
Phenyl Substituent Trp Pocket Tryptophan Hydrophobic/π-π Stacking acs.org
Indole Substituent Phe Pocket Phenylalanine Hydrophobic/π-π Stacking acs.org
6-Methoxy Group Polar Region Serine, Threonine, Aspartate Hydrogen Bond (Acceptor) Inferred
Pyrazolo-pyridine Core Hinge Region Various van der Waals acs.org

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The initial pyrazolo[4,3-c]pyridine inhibitor of the PEX14–PEX5 interaction was discovered through such a structure-based in silico screening approach. acs.org This process highlights the power of using a virtual library to find novel chemical scaffolds for challenging targets like PPIs.

In a typical workflow, millions of compounds are computationally docked into the target's binding site, and the best-scoring hits are selected for further experimental validation. This strategy has been successfully applied to identify hits for other related heterocyclic cores, such as imidazo[1,2-a]pyridines for visceral leishmaniasis. rsc.org For 6-Methoxy-1H-pyrazolo[4,3-C]pyridine, a virtual screening campaign could be designed to find derivatives with optimized interactions, leveraging the known binding mode of the parent scaffold and specifically searching for compounds that can exploit the polar interactions enabled by the methoxy group.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the receptor. For related pyrazolo[3,4-d]pyrimidine derivatives, MD simulations of up to 100 nanoseconds were used to validate docking results and confirm the stability of the interactions with the target kinase. mdpi.com

For a complex of this compound and its target, an MD simulation would reveal whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. It can also uncover conformational changes in the protein or the ligand upon binding and provide a more accurate estimation of binding free energy. Such studies are essential for confirming that a computationally designed inhibitor forms a stable and lasting complex with its biological target. johnshopkins.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. Studies on related pyrazole-based compounds have successfully used 3D-QSAR models to guide the optimization of inhibitors. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Guidance

Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for avoiding failures in later stages of drug development. Numerous computational models are available to predict these pharmacokinetic properties based on molecular structure. For various pyrazole-fused heterocycles, in silico ADME predictions have been used to assess drug-likeness and guide compound selection. semanticscholar.orgjohnshopkins.eduelsevier.comnih.gov

For this compound, these predictive tools can estimate key parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes. nih.govjapsonline.com The presence of the methoxy group can influence these properties; for example, it may slightly increase polarity and hydrogen bonding capacity compared to an unsubstituted analogue, potentially affecting solubility and absorption. These predictions serve as a valuable guide for prioritizing which compounds in a series should be synthesized and advanced to more resource-intensive experimental testing. johnshopkins.edu

Table 2: Illustrative In Silico ADME Predictions for a Pyrazolopyridine Scaffold This table presents a set of typical ADME parameters predicted computationally to guide research. Values are representative and not from direct experimental measurement of the title compound.

ADME Parameter Predicted Level/Value Implication for Research Reference for Method
Aqueous Solubility Low to Moderate May require formulation strategies for in vivo studies. nih.gov
Intestinal Absorption Good to Moderate Likely to be orally bioavailable. nih.gov
Blood-Brain Barrier (BBB) Penetration Very Low Expected to have minimal central nervous system side effects. nih.gov
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions involving this enzyme. nih.gov
Plasma Protein Binding (PPB) > 90% High binding may affect the free fraction of the drug available for activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to determine the electronic properties of a molecule, such as its charge distribution, orbital energies, and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets. In studies of related pyrazole (B372694) derivatives, electrostatic potential maps were generated to identify regions that could act as hydrogen bond donors and acceptors, which helped confirm the binding modes observed in docking studies. johnshopkins.edu

Future Research Directions and Research Opportunities

Exploration of Underexplored Biological Targets for the 6-Methoxy-1H-pyrazolo[4,3-C]pyridine Scaffold

The 1H-pyrazolo[4,3-c]pyridine core is a versatile scaffold that has been identified as a modulator of several biological targets beyond traditional kinase inhibition. Future research should focus on evaluating this compound against these novel and underexplored targets to uncover unique therapeutic potential.

Key opportunities include:

Protein-Protein Interaction (PPI) Inhibitors: The pyrazolo[4,3-c]pyridine scaffold has been successfully used to develop the first inhibitors of the PEX14–PEX5 protein-protein interaction, which is crucial for glycosome biogenesis in Trypanosoma parasites. acs.org This presents a proof-of-concept for targeting PPIs. acs.org Screening the 6-methoxy derivative could yield new agents for treating parasitic diseases like trypanosomiasis. acs.org

Carbonic Anhydrase Inhibition: Certain pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and identified as inhibitors of various human carbonic anhydrase (CA) isoforms, including tumor-associated CAs. acs.org Given the role of CAs in pH regulation, tumorigenesis, and other physiological processes, investigating the inhibitory activity of the 6-methoxy analog against a panel of CA isoforms is a promising avenue.

Anti-Metastatic Agents: Fascin (B1174746) 1, an actin-bundling protein overexpressed in many metastatic cancers, has been targeted by inhibitors with a pyrazolo[4,3-c]pyridine core. nih.gov These agents aim to prevent cancer cell migration and invasion. The 6-methoxy derivative should be evaluated in fascin 1 binding and cell migration assays to determine its potential as an anti-metastatic agent. nih.gov

Kinase Inhibition: While exploring novel targets is crucial, the scaffold also shows promise against kinases involved in cancer, such as ERK. nih.gov Derivatives of pyrazolo[4,3-c]pyridine have yielded potent inhibitors of various kinases, suggesting the 6-methoxy analog could be a valuable candidate for screening against kinase panels. nih.govresearchgate.net

Table 1: Potential Biological Targets for the this compound Scaffold

Target ClassSpecific Target ExampleTherapeutic AreaRationale Based on Scaffold ActivityCitation
Protein-Protein InteractionsPEX14-PEX5Parasitic DiseasesThe scaffold has been validated as the first inhibitor of this interaction in Trypanosoma. acs.org
EnzymesCarbonic Anhydrase (e.g., hCA IX)Oncology, GlaucomaSulfonamide derivatives of the scaffold show potent inhibition of multiple CA isoforms. acs.org
Cytoskeletal ProteinsFascin 1Oncology (Metastasis)Isoquinolone and pyrazolo[4,3-c]pyridine inhibitors of fascin 1 have been developed. nih.gov
Protein KinasesExtracellular signal-regulated kinase (ERK)OncologyPyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivatives are potent and selective ERK1/2 inhibitors. nih.gov

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

The structural characteristics of this compound make it an excellent candidate for modern drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD) and the design of covalent inhibitors.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-complexity molecules (fragments) that can be gradually built up into more potent, drug-like leads. bioascent.comtum.de The 1H-pyrazolo[4,3-c]pyridine core is a rigid, well-defined heterocyclic system, making it an ideal starting fragment. tum.de The 6-methoxy derivative, with a molecular weight suitable for a fragment library, could be screened against various protein targets using biophysical methods like NMR spectroscopy to identify initial hits for subsequent optimization. tum.de This approach led to the discovery of PEX14 inhibitors based on this scaffold. tum.de

Covalent Inhibition: Covalent inhibitors achieve high potency and prolonged duration of action by forming a permanent bond with their target protein. google.com This strategy is increasingly used to target challenging proteins. google.com While this compound itself is not reactive, its scaffold is an ideal platform for designing targeted covalent inhibitors. google.com Future research could involve appending a reactive electrophilic group (a "warhead") to the core structure, designed to form a covalent bond with a specific nucleophilic residue (like cysteine) in a target's binding site. A patent for DCN1 inhibitors lists pyrazolo[4,3-c]pyridine as a potential core for such covalent modifiers. google.com

Development of Chemical Probes for Advanced Biological Research

Chemical probes are essential tools for studying cellular pathways, validating drug targets, and visualizing biological processes. The intrinsic properties of the pyrazolo[4,3-c]pyridine scaffold make it a promising foundation for creating such probes.

Derivatives of the 2H-pyrazolo[4,3-c]pyridine scaffold have been shown to possess valuable fluorescence properties. mdpi.com For instance, a 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was identified as a highly effective pH indicator, capable of both fluorescence intensity-based and ratiometric pH sensing. mdpi.com This suggests that the electronic nature of the pyrazolo[4,3-c]pyridine ring system is conducive to creating environmentally sensitive fluorophores.

Future work could focus on characterizing the photophysical properties of this compound. The electron-donating methoxy (B1213986) group may enhance or modify its fluorescence quantum yield or solvatochromic properties. This could lead to its development as:

A fluorescent probe for live-cell imaging.

A pH sensor for studying cellular compartments.

A photoaffinity probe, by incorporating a photoreactive group, to identify the cellular targets of this scaffold, a strategy that has been successfully applied to other pyrazolo[4,3-c]pyridines. acs.org

Potential for Combination Studies with Other Pre-clinical Agents

For compounds that demonstrate preclinical anticancer activity, a critical step in their development is evaluation in combination with existing therapies. This approach can lead to synergistic effects, overcome drug resistance, and potentially lower required doses to reduce toxicity.

The pyrazolopyridine class has already shown promise in combination settings. For example, camonsertib, an ATR kinase inhibitor with a pyrazolopyridine core, has been studied in combination with PARP inhibitors like olaparib. researchgate.net Furthermore, novel inhibitors based on a related pyrrol-2-one scaffold demonstrated enhanced effects on cancer cell viability when combined with the chemotherapy agent doxorubicin. acs.org

Should this compound exhibit antiproliferative activity, it would be a strong candidate for combination studies. nih.gov

Table 2: Potential Combination Strategies for Anticancer Evaluation

Class of Combination AgentSpecific ExampleRationale for CombinationCitation
PARP InhibitorsOlaparibPotential synergy in cancers with DNA damage repair deficiencies. researchgate.net
Standard ChemotherapyDoxorubicinPotential to enhance cytotoxicity and overcome resistance to traditional agents. acs.org
Immune Checkpoint InhibitorsPembrolizumabCombining targeted therapy with immunotherapy to achieve a more durable anti-tumor response.
Other Kinase InhibitorsMEK Inhibitors (e.g., Trametinib)Dual targeting of signaling pathways (e.g., RAS-RAF-MEK) to prevent feedback activation and resistance. sci-hub.ru

Application in Non-Therapeutic Academic Research (e.g., Materials Science, Catalysis)

The unique electronic properties of the 1H-pyrazolo[4,3-c]pyridine scaffold extend its potential utility beyond medicine into materials science and catalysis.

Materials Science: Heterocyclic compounds with fused aromatic rings often exhibit interesting photophysical and electronic properties. pipzine-chem.commdpi.com Derivatives of pyrazolo[4,3-c]pyridine are noted for their potential in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and solar cells. pipzine-chem.comcymitquimica.com The 6-methoxy group, being an electron-donating substituent, can modulate the HOMO/LUMO energy levels of the π-conjugated system. This makes this compound a compound of interest for synthesis and characterization as a component of novel organic electronic materials. pipzine-chem.com

Catalysis: The pyrazole (B372694) and pyridine (B92270) rings both contain sp²-hybridized nitrogen atoms that can act as ligands to coordinate with metal centers. pipzine-chem.com This suggests that this compound could serve as a bidentate ligand for the creation of novel organometallic complexes. nih.gov Such complexes could be investigated for their catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, or oxidations, opening a new field of non-therapeutic application for this scaffold. pipzine-chem.comnih.gov

Conclusion

Summary of Key Academic Research Findings and Contributions

Academic research has established 6-Methoxy-1H-pyrazolo[4,3-c]pyridine primarily as a crucial heterocyclic scaffold for the development of novel bioactive molecules. Its structural similarity to purine has made it a compound of interest in medicinal chemistry. rsc.org Studies have demonstrated that derivatives of the broader pyrazolo[4,3-c]pyridine family exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. eurekaselect.com

A significant body of research focuses on the functionalization of the pyrazolo[4,3-c]pyridine core to create derivatives with therapeutic potential. For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed and synthesized as potent and selective inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov One compound from this series, 8c , demonstrated a significant inhibitory activity of 68 nM against c-Met and was able to suppress the phosphorylation of the c-Met kinase in the MKN45 cell line. nih.gov Furthermore, research into pyrazolo[4,3-c]pyridine sulfonamides has identified them as effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are implicated in various physiological processes. mdpi.com

The synthesis of the core structure and its subsequent modifications are also key areas of academic contribution. Efficient synthetic routes have been developed for 5-halo-1H-pyrazolo[4,3-c]pyridine scaffolds, which serve as versatile intermediates. rsc.org These intermediates allow for selective elaboration at multiple positions on the molecule, facilitating the generation of diverse chemical libraries for drug discovery programs. rsc.org This strategic functionalization is essential for optimizing the pharmacological properties of lead compounds.

Broader Implications for Medicinal Chemistry and Drug Discovery Research

The findings related to this compound and its parent scaffold hold significant implications for the field of medicinal chemistry. The pyrazolo[4,3-c]pyridine nucleus is recognized as a "privileged scaffold," capable of binding to a variety of biological targets, thus serving as a valuable starting point for drug design. Its structural resemblance to purine allows it to interact with a range of purine-binding proteins, which include a wide array of enzymes and receptors with therapeutic relevance. rsc.org

The successful development of derivatives targeting kinases like c-Met underscores the potential of this scaffold in oncology research. nih.gov Kinase inhibitors are a major class of targeted cancer therapies, and the discovery of novel core structures is crucial to overcoming challenges such as drug resistance. Similarly, the activity of sulfonamide derivatives against carbonic anhydrase isoforms opens avenues for developing novel therapeutics for a variety of conditions, potentially including new antibacterial agents with alternative mechanisms of action. mdpi.com

The focus on developing versatile synthetic pathways for the pyrazolo[4,3-c]pyridine core is particularly important for fragment-based drug discovery (FBDD). rsc.org FBDD relies on the ability to elaborate small, weakly binding fragments into potent lead compounds. The demonstrated ability to selectively functionalize the pyrazolo[4,3-c]pyridine scaffold at multiple vectors provides chemists with the tools needed to systematically optimize fragment hits, enhancing their potency and selectivity for a chosen biological target. rsc.org

Outlook for Further Academic Investigation of this compound

Future academic investigation into this compound is poised to expand upon its established role as a versatile scaffold in drug discovery. A primary area of focus will likely be the continued design and synthesis of new derivatives targeting a broader range of biological entities. This includes exploring its potential as an inhibitor for other protein kinases implicated in cancer and inflammatory diseases, building upon the success seen with c-Met inhibitors. nih.gov

Further exploration of its derivatives as antimicrobial agents is also warranted. Given the urgent need for new antibiotics to combat multidrug-resistant pathogens, the broad biological activity of the pyrazolo[4,3-c]pyridine class suggests that novel derivatives could be developed as potent bacterial inhibitors. eurekaselect.comnih.gov Investigations into their specific mechanisms of action against bacterial targets would be a valuable contribution.

Additionally, advanced computational and molecular modeling studies could further elucidate the structure-activity relationships (SAR) of this scaffold. mdpi.com In silico methods can guide the rational design of more potent and selective inhibitors, optimizing interactions within the binding sites of target proteins. The continued development of innovative synthetic methodologies to access more complex and diverse derivatives will also be crucial. This will enable the exploration of a wider chemical space and enhance the potential for discovering new lead compounds for a variety of diseases.

Q & A

Q. What are the primary synthetic routes for 6-Methoxy-1H-pyrazolo[4,3-c]pyridine?

The methoxy group at the 6-position is typically introduced via nucleophilic substitution of a chloro precursor (e.g., 6-chloro-1H-pyrazolo[4,3-c]pyridine) using sodium methoxide or methanol under basic conditions (K₂CO₃) in polar aprotic solvents like DMF . Alternative methods include cyclization of pyrazole-carbaldehyde intermediates with alkynes under Sonogashira coupling conditions, followed by ring closure .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.2 ppm).
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.
  • X-ray crystallography : Resolves spatial arrangement, particularly for regiochemical ambiguities .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

The electron-donating methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to chloro analogs. It also directs electrophilic substitution to the 3-position of the pyridine ring, enabling selective functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multicomponent reactions .
  • Solvent selection : DMF or DMA at 80–100°C minimizes side products like N-oxide derivatives .

Q. What strategies address contradictory bioactivity data between 6-Methoxy and 6-Chloro analogs?

  • SAR studies : The methoxy group’s electron-donating nature may reduce binding affinity to kinases (e.g., EGFR) compared to electron-withdrawing chloro substituents. Enzymatic assays (IC₅₀ comparisons) and molecular docking can validate target interactions .
  • Metabolic stability assays : Methoxy derivatives often exhibit longer half-lives in hepatic microsomes due to reduced oxidative metabolism .

Q. How can computational modeling predict the biological activity of this compound?

  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .
  • Molecular dynamics simulations : Assess binding stability to NOX or EGFR using crystal structures (PDB: 4UB) .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Byproduct formation : Over-substitution at the 3-position can occur; mitigate with controlled stoichiometry of methoxide .
  • Purification : Column chromatography is labor-intensive; switch to recrystallization (ethanol/water) for industrial-scale production .

Key Methodological Insights

  • Handling Instability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methoxy group .
  • Regioselective Functionalization : Use directing groups (e.g., boronic acids) for site-specific modifications .
  • Toxicity Screening : Prioritize Ames tests and cytochrome P450 inhibition assays to evaluate safety profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.